Ilginatinib hydrochloride

Description

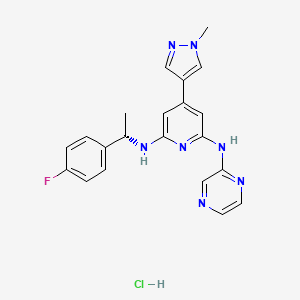

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNVGPXGVAXXSH-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ilginatinib Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilginatinib hydrochloride (formerly known as NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with MPNs has identified the JAK/STAT signaling pathway as a key therapeutic target.[1] Ilginatinib was developed to specifically target this aberrant signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Potent and Selective JAK2 Inhibition

This compound is an ATP-competitive inhibitor of JAK2, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.[1] Preclinical studies have demonstrated its high potency and selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).[1][3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug. In addition to its potent inhibition of wild-type JAK2, ilginatinib also effectively inhibits the constitutively active JAK2 V617F mutant, which is a primary driver of MPNs.[1][2][4]

Beyond the JAK family, ilginatinib has also been shown to inhibit Src-family kinases.[1][2] The dual inhibition of JAK2 and Src kinases may contribute to its overall therapeutic efficacy in MPNs, as both signaling pathways are implicated in the pathogenesis of these diseases.

Quantitative Data: In Vitro Kinase and Cell Proliferation Inhibition

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

| SRC | - | - |

| FYN | - | - |

| ABL | - | 45-fold (weaker inhibition) |

| FLT3 | - | 90-fold (weaker inhibition) |

Table 1: In vitro kinase inhibition profile of this compound.[1][3][5]

| Cell Line | Expressed Mutant | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2 V617F | 11 - 120 |

| Ba/F3-MPLW515L | MPL W515L | 11 - 120 |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 - 120 |

Table 2: Anti-proliferative activity of this compound against hematopoietic cell lines with constitutively activated JAK2.[1][2]

Signaling Pathway Inhibition

Ilginatinib exerts its therapeutic effects by blocking the downstream signaling cascades mediated by JAK2. The primary pathway affected is the JAK/STAT pathway. In MPNs, the mutated JAK2 protein is constitutively active, leading to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1] Activated STATs then translocate to the nucleus and drive the transcription of genes involved in cell proliferation, differentiation, and survival. Ilginatinib's inhibition of JAK2 phosphorylation directly prevents the activation of STAT proteins.[1]

Furthermore, ilginatinib has been shown to inhibit the phosphorylation of Erk (extracellular signal-regulated kinase), another downstream effector in pathways that can be influenced by JAK2 activity.[1]

References

- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ilginatinib Hydrochloride: A Deep Dive into its JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Ilginatinib hydrochloride (formerly NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] Its high selectivity for JAK2 over other members of the JAK family and other kinases makes it a subject of significant interest in the development of targeted therapies for myeloproliferative neoplasms (MPNs), which are often driven by dysregulated JAK2 activity.[1][2] This technical guide provides a comprehensive overview of the JAK2 selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Selectivity Profile

This compound demonstrates significant potency and selectivity for JAK2. It acts as an ATP-competitive inhibitor, targeting the ATP-binding site of the kinase domain.[3][4] The following tables summarize the in vitro inhibitory activity of ilginatinib against JAK family kinases and other select kinases.

Table 1: Ilginatinib IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) |

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | 46 |

| JAK3 | 39 | 54 |

| Tyk2 | 22 | 31 |

Data sourced from MedChemExpress and Selleck Chemicals.[3][5]

Table 2: Ilginatinib Selectivity Against Other Kinases

| Kinase | Selectivity Fold (vs. JAK2) | Note |

| SRC | Potent Inhibition | Specific IC50 not detailed in the provided results. |

| FYN | Potent Inhibition | Specific IC50 not detailed in the provided results. |

| ABL | 45 | Weakly inhibited. |

| FLT3 | 90 | Weakly inhibited. |

Data sourced from MedChemExpress.[5]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ilginatinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for hematopoiesis and immune response.[1] In many MPNs, a specific mutation in JAK2 (JAK2V617F) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Ilginatinib inhibits both wild-type and mutant JAK2.[1][2]

Caption: Ilginatinib inhibits JAK2, blocking the phosphorylation of STAT and subsequent gene expression.

Experimental Protocols

Detailed, step-by-step protocols for the specific studies on ilginatinib are proprietary. However, based on the available information and standard biochemical and cellular assay methodologies, the following outlines the likely experimental approaches used to determine its selectivity profile.

Kinase Inhibition Assay (Biochemical Assay)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 values of ilginatinib against a panel of kinases.

General Methodology:

-

Reagents and Materials:

-

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, Tyk2, SRC, etc.)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (in various concentrations)

-

Assay buffer

-

Detection reagent (e.g., antibody specific for the phosphorylated substrate, or a fluorescent readout system)

-

Microplates

-

-

Procedure:

-

A solution of the specific kinase and its substrate is prepared in the assay buffer.

-

This compound is serially diluted to create a range of concentrations.

-

The kinase/substrate solution is added to the wells of a microplate.

-

The various concentrations of ilginatinib are added to the wells. A control with no inhibitor is included.

-

The reaction is initiated by adding a specific concentration of ATP.

-

The plate is incubated at a controlled temperature for a set period to allow the kinase reaction to proceed.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured using a detection reagent. The signal is read by a plate reader.

-

-

Data Analysis:

-

The percentage of kinase activity is calculated for each ilginatinib concentration relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: A typical workflow for a biochemical kinase inhibition assay.

Cellular Assays

Cell-based assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.

Objective: To assess the inhibitory activity of ilginatinib on JAK2 signaling and cell proliferation in relevant cell lines.

1. Cell Proliferation/Viability Assay

-

Cell Lines: Hematopoietic cell lines with constitutively activated JAK2 (e.g., those with JAK2V617F or MPLW515L mutations) and control cell lines without this activation.[5]

-

Methodology:

-

Cells are seeded in microplates and treated with a range of ilginatinib concentrations.

-

After a set incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., MTS or a reagent that measures ATP content) is added.

-

The signal, which is proportional to the number of viable cells, is measured.

-

The IC50 for cell growth inhibition is calculated. Ilginatinib shows potent inhibitory activity against cell lines with constitutively activated JAK2 (IC50 of 11-120 nM) but has minimal cytotoxicity against other hematopoietic cell lines.[5]

-

2. Phosphorylation of STAT3 (Downstream Target of JAK2)

-

Cell Lines or Primary Cells: Cell lines with activated JAK2 or bone marrow mononuclear cells (BMMNCs) from myelodysplastic syndrome (MDS) patients.[5]

-

Methodology:

-

Cells are treated with ilginatinib for a specific duration.

-

Cells are lysed, and the proteins are extracted.

-

The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are measured using techniques like Western blotting or an ELISA-based assay.

-

A reduction in the ratio of p-STAT3 to total STAT3 indicates inhibition of the JAK2 signaling pathway. Ilginatinib at 1 μM has been shown to suppress the phosphorylation of STAT3 in CFU-GM-forming cells from MDS patients.[5]

-

3. Colony-Forming Unit (CFU) Assay

-

Cells: Bone marrow mononuclear cells (BMMNCs) from healthy volunteers and MDS patients.[5]

-

Methodology:

-

BMMNCs are cultured in a semi-solid methylcellulose medium containing cytokines to promote the growth of hematopoietic colonies.

-

The cells are treated with ilginatinib or a vehicle control.

-

After incubation (e.g., 14 days), the number of colonies of different lineages (e.g., CFU-GM) is counted.

-

Ilginatinib has been observed to preferentially suppress the formation of colony-forming unit-granulocyte/macrophage (CFU-GM) from MDS-derived BMMNCs at a concentration of 0.5 μM.[5]

-

Summary

This compound is a potent and highly selective JAK2 inhibitor. Its selectivity for JAK2 over other JAK family members and other kinases, combined with its demonstrated activity in cellular models of myeloproliferative neoplasms, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the evaluation of similar kinase inhibitors in a drug discovery and development setting.

References

The Discovery and Chemical Synthesis of NS-018 (Ilginatinib): A Selective JAK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS-018, also known as ilginatinib, is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it has shown significant promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), a rare and incurable blood cancer characterized by the buildup of scar tissue in the bone marrow.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available information on the chemical synthesis of NS-018. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of NS-018 was driven by the need for more selective and effective treatments for MPNs. A key pathological feature of these diseases is the dysregulation of the JAK-STAT signaling pathway, frequently caused by a specific mutation in the JAK2 gene, known as JAK2V617F.[3] This mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth and the clinical manifestations of MPNs. Therefore, inhibiting JAK2 was identified as a prime therapeutic strategy.

NS-018 was identified through a screening process for potent and selective JAK2 inhibitors.[1] Preclinical studies demonstrated its high activity against JAK2 with a 50% inhibitory concentration (IC50) of less than 1 nM and 30- to 50-fold greater selectivity for JAK2 over other JAK-family kinases like JAK1, JAK3, and TYK2.[1][5] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Mechanism of Action

NS-018 functions as an ATP-competitive inhibitor of the JAK2 kinase.[1] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and subsequent activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival.[1]

The X-ray co-crystal structure of JAK2 in complex with NS-018 has revealed that the inhibitor binds to the active 'DFG-in' conformation of the kinase.[1] This interaction provides a structural basis for its potent inhibitory activity.

Chemical Synthesis

While a detailed, step-by-step chemical synthesis protocol for NS-018 has not been made publicly available in the reviewed literature, the general synthesis of similar pyrazolopyrimidine-based kinase inhibitors is well-established. These syntheses often involve the construction of the core pyrazolopyrimidine scaffold followed by the introduction of various substituents through cross-coupling reactions.

Based on the chemical structure of NS-018, N-((R)-1-(4-fluorophenyl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-2-(pyrazin-2-yl)pyridin-4-amine, a plausible synthetic route would likely involve key intermediates such as a substituted pyrazolylpyridine and a pyrazinyl amine, coupled together in the final steps. The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been described via microwave-assisted approaches involving the sequential treatment of acetonitrile derivatives with DMF-dimethylacetal, hydrazine, and a malondialdehyde equivalent.

It is important to note that the specific reagents, reaction conditions, and purification methods for the industrial-scale synthesis of NS-018 are proprietary to Nippon Shinyaku.

Quantitative Data

The following tables summarize the key quantitative data reported for NS-018 in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of NS-018 [1][2]

| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| Tyk2 | 22 | 31-fold |

| SRC | - | - |

| FYN | - | - |

| ABL | - | 45-fold |

| FLT3 | - | 90-fold |

Table 2: Anti-proliferative Activity of NS-018 in Cell Lines [1]

| Cell Line | JAK2 Status | IC50 (nM) |

| Ba/F3-JAK2V617F | Constitutively Active | 11 |

| Ba/F3-MPLW515L | Constitutively Active | - |

| Ba/F3-TEL-JAK2 | Constitutively Active | - |

| Other Hematopoietic Cell Lines | No Constitutively Active JAK2 | Minimal Cytotoxicity |

Table 3: Clinical Efficacy of NS-018 in Phase I/II Study in Myelofibrosis Patients [6]

| Clinical Endpoint | Result |

| Recommended Phase II Dose | 300 mg once daily |

| ≥50% Reduction in Palpable Spleen Size | 56% of patients |

| Improvement in Myelofibrosis-Associated Symptoms | Observed |

| Improvement in Bone Marrow Fibrosis Grade | 37% of evaluable patients after 3 cycles |

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the discovery and characterization of NS-018.

In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 of a compound against a target kinase.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

NS-018 (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

-

-

Procedure:

-

Prepare a solution of recombinant JAK2 enzyme in kinase buffer at a predetermined optimal concentration.

-

In a 384-well plate, add 1 µL of serially diluted NS-018 or DMSO (vehicle control).

-

Add 5 µL of the JAK2 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a solution of substrate peptide and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. The final ATP concentration should be at or near its Km for JAK2.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of NS-018 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of NS-018 on JAK2-dependent cell lines.

-

Reagents and Materials:

-

Ba/F3 cells expressing JAK2V617F (or other relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

-

NS-018 serially diluted in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom white assay plates

-

-

Procedure:

-

Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Add 1 µL of serially diluted NS-018 or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of NS-018 relative to the DMSO control and determine the IC50 value.

-

Western Blot for STAT5 Phosphorylation

This protocol describes how to measure the inhibition of JAK2-mediated signaling by NS-018.

-

Reagents and Materials:

-

Ba/F3-JAK2V617F cells

-

Cell culture medium

-

NS-018

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture Ba/F3-JAK2V617F cells and treat with various concentrations of NS-018 or DMSO for 2-4 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

-

Visualizations

The following diagrams illustrate key concepts related to NS-018.

Caption: The JAK-STAT signaling pathway and the inhibitory action of NS-018.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ilginatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Ilginatinib Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it targets the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms (MPNs).[1][3] Preclinical studies have demonstrated its efficacy in murine models of MPNs, suggesting its therapeutic potential.[4][5] This technical guide provides a consolidated overview of the available preclinical pharmacokinetic data on this compound. However, it is important to note that detailed quantitative pharmacokinetic parameters and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data from preclinical studies are not extensively available in the public domain.

Mechanism of Action: Targeting the JAK-STAT Pathway

Ilginatinib is a selective inhibitor of JAK2, a critical enzyme in the signaling cascade of several cytokines and growth factors that are essential for hematopoiesis.[3] In diseases like myelofibrosis, mutations in the JAK2 gene can lead to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell growth and the production of inflammatory cytokines.[1] By inhibiting JAK2, Ilginatinib aims to modulate this aberrant signaling.

Below is a simplified representation of the JAK-STAT signaling pathway and the inhibitory action of Ilginatinib.

References

- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

Structural Biology of Ilginatinib Hydrochloride Binding to JAK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular interactions between Ilginatinib hydrochloride (also known as Abivertinib or NS-018) and the Janus Kinase 2 (JAK2). Ilginatinib is a potent, ATP-competitive inhibitor of JAK2, a critical mediator in cytokine signaling pathways.[1][2] Dysregulation of the JAK2 signaling pathway is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention.[3] This document details the binding mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

The Structural Basis of Ilginatinib-JAK2 Interaction

The crystal structure of the JAK2 kinase domain (JH1) in complex with Ilginatinib (PDB ID: 8BX9) reveals the precise binding mode of the inhibitor within the ATP-binding pocket.[4] Ilginatinib establishes a network of interactions that accounts for its high potency and selectivity.

Key interactions include:

-

Hinge Region Engagement: Like many kinase inhibitors, Ilginatinib forms critical hydrogen bonds with the hinge region of the kinase domain. This typically involves interactions with the backbone amide and carbonyl groups of conserved residues, anchoring the inhibitor in the active site.

-

Hydrophobic Interactions: The inhibitor is further stabilized by numerous hydrophobic interactions with non-polar residues lining the ATP-binding pocket.

-

Selectivity Determinants: The selectivity of Ilginatinib for JAK2 over other JAK family members is attributed to subtle differences in the amino acid composition of the active site and surrounding regions. These differences can influence the conformation of the inhibitor and the surrounding protein structure, leading to more favorable binding energetics for JAK2.

Quantitative Data: Potency and Selectivity

The inhibitory activity of Ilginatinib has been quantified through various in vitro assays. The following table summarizes the key data regarding its potency against JAK2 and its selectivity over other JAK family kinases.

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) |

| JAK2 | 0.72 | - |

| JAK1 | 33 | ~46 |

| JAK3 | 39 | ~54 |

| TYK2 | 22 | ~31 |

Data sourced from MedChemExpress.[2][5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments involved in characterizing the binding of Ilginatinib to JAK2.

Expression and Purification of JAK2 Kinase Domain (JH1)

This protocol describes a representative method for obtaining purified JAK2 JH1 domain suitable for structural and biochemical studies, based on common practices for this protein family.

-

Cloning and Expression Vector: The human JAK2 kinase domain (e.g., residues 808-1132) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification.

-

Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

-

Protein Expression: High Five™ insect cells are infected with the recombinant baculovirus and incubated for 48-72 hours to allow for protein expression.

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors). The cells are then lysed by sonication or microfluidization.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged JAK2 JH1 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of Ilginatinib for JAK2.[6]

-

Reagents:

-

Purified recombinant JAK2 JH1 domain.

-

Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

ATP.

-

This compound serially diluted in DMSO.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™).

-

-

Assay Procedure:

-

A master mix containing the kinase assay buffer, ATP, and the peptide substrate is prepared.

-

12.5 µL of the master mix is added to the wells of a 96-well plate.

-

2.5 µL of serially diluted Ilginatinib or DMSO (as a control) is added to the wells.

-

The reaction is initiated by adding 10 µL of diluted JAK2 enzyme.

-

The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes).

-

To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), 25 µL of ADP-Glo™ Reagent is added and incubated for 45 minutes at room temperature.

-

50 µL of Kinase Detection Reagent is then added, and the plate is incubated for another 45 minutes at room temperature.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is converted to percent inhibition relative to the DMSO control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

X-ray Crystallography of the JAK2-Ilginatinib Complex

This protocol provides a general workflow for determining the crystal structure of the JAK2-Ilginatinib complex.

-

Complex Formation: Purified JAK2 JH1 domain is incubated with a molar excess of this compound (typically dissolved in DMSO) for a period to ensure complex formation.

-

Crystallization Screening: The JAK2-Ilginatinib complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals. For the 8BX9 structure, the crystallization condition was 0.1 M Gly-Gly pH 8.2, 1.6 M Na-malonate.[4]

-

Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement:

-

The diffraction data are processed (indexed, integrated, and scaled).

-

The structure is solved by molecular replacement using a previously determined structure of JAK2 as a search model.

-

The model is refined through iterative cycles of manual model building and computational refinement. The Ilginatinib molecule is fitted into the observed electron density.

-

The final structure is validated for its geometric quality and agreement with the experimental data.

-

Visualizations

JAK-STAT Signaling Pathway and Inhibition by Ilginatinib

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in hematopoiesis and immune response. The diagram below illustrates this pathway and the point of inhibition by Ilginatinib.

Experimental Workflow for JAK2-Ilginatinib Crystal Structure Determination

The determination of a protein-ligand co-crystal structure is a multi-step process that begins with gene cloning and culminates in the deposition of the atomic coordinates in a public database. The following flowchart outlines the key stages in this workflow.

References

- 1. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Unveiling the Off-Target Landscape of Ilginatinib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into the off-target effects of Ilginatinib hydrochloride (formerly NS-018), a potent and selective Janus kinase 2 (JAK2) inhibitor. Understanding the broader kinase activity profile of Ilginatinib is crucial for a complete assessment of its therapeutic potential and safety profile. This document summarizes known quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.

Core Data Presentation: Kinase Inhibitory Profile of Ilginatinib

Ilginatinib was designed as a selective inhibitor of the JAK2 kinase, a critical mediator in the signaling pathways of various cytokines and growth factors involved in hematopoiesis. However, like many kinase inhibitors, it exhibits activity against other kinases. The following tables summarize the known on-target and off-target inhibitory activities of Ilginatinib.

| Target Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| Janus Kinase (JAK) | JAK2 | 0.72 | - | [1] |

| JAK1 | 33 | ~46-fold | [1] | |

| JAK3 | 39 | ~54-fold | [1] | |

| TYK2 | 22 | ~31-fold | [1] | |

| Src Family Kinase (SFK) | SRC | Potent Inhibition (IC50 not specified) | - | [1] |

| FYN | Potent Inhibition (IC50 not specified) | - | [1] |

Table 1: Summary of this compound IC50 Values against On-Target and Off-Target Kinases.

Experimental Protocols

The determination of a kinase inhibitor's off-target effects involves a combination of biochemical and cell-based assays. The following protocols describe the likely methodologies used in the early-stage evaluation of Ilginatinib.

Biochemical Kinase Activity Assay for IC50 Determination

This protocol outlines a method for determining the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Objective: To quantify the potency of Ilginatinib against a panel of purified kinases (e.g., JAK1, JAK3, TYK2, SRC, FYN).

Methodology:

-

Reagents and Materials:

-

Purified recombinant human kinases.

-

This compound dissolved in DMSO.

-

Kinase-specific peptide substrate.

-

ATP (radiolabeled [γ-³²P]ATP or for use in ADP-Glo™ or similar assays).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well or 384-well assay plates.

-

Phosphocellulose paper or other capture medium (for radiometric assays).

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

A serial dilution of Ilginatinib is prepared in DMSO and then diluted in the kinase reaction buffer.

-

The purified kinase and its specific peptide substrate are added to the wells of the assay plate.

-

The Ilginatinib dilutions are added to the wells and incubated for a short period to allow for binding to the kinase.

-

The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.[2]

-

The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding a high concentration of EDTA).

-

The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. In a non-radioactive assay like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[3]

-

-

Data Analysis:

-

The percentage of kinase activity is calculated for each Ilginatinib concentration relative to a DMSO-only control.

-

The results are plotted as kinase activity versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4]

-

Cellular Phosphorylation Assay

This protocol describes a method to assess the ability of Ilginatinib to inhibit the phosphorylation of downstream targets of its on- and off-target kinases within a cellular context.

Objective: To determine if Ilginatinib can inhibit the signaling pathways of JAK and Src family kinases in living cells.

Methodology:

-

Reagents and Materials:

-

Human cell lines known to have active JAK/STAT or Src signaling pathways (e.g., hematopoietic cell lines).

-

This compound.

-

Cytokines or growth factors to stimulate the pathways (e.g., EPO, TPO for JAK/STAT).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-Src, Src).

-

Western blot or ELISA reagents.

-

-

Procedure:

-

Cells are cultured to a suitable density and then serum-starved to reduce basal signaling activity.

-

The cells are pre-treated with various concentrations of Ilginatinib for a specified time.

-

The relevant signaling pathway is stimulated by adding the appropriate cytokine or growth factor.

-

After a short stimulation period, the cells are washed and then lysed to release the cellular proteins.

-

The total protein concentration in each lysate is determined to ensure equal loading for analysis.

-

The phosphorylation status of the target proteins is assessed by Western blot or ELISA. For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. For ELISA, the lysates are added to wells coated with a capture antibody, and a detection antibody is used to quantify the amount of phosphorylated protein.[5]

-

-

Data Analysis:

-

The intensity of the bands (Western blot) or the signal (ELISA) corresponding to the phosphorylated protein is normalized to the total amount of that protein.

-

The results are expressed as a percentage of the stimulated control (no inhibitor) to determine the dose-dependent inhibitory effect of Ilginatinib.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: On- and off-target signaling pathways of Ilginatinib.

Caption: Experimental workflow for determining kinase IC50 values.

Caption: Workflow for cellular phosphorylation analysis.

References

- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 4. courses.edx.org [courses.edx.org]

- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ilginatinib Hydrochloride: A Deep Dive into its Mechanism of Action and Impact on the JAK/STAT Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] By competitively binding to the ATP-binding site of JAK2, ilginatinib effectively blocks the phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition of the JAK/STAT signaling pathway is critical, as aberrant activation of this pathway is a known driver in various myeloproliferative neoplasms (MPNs), including myelofibrosis.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the JAK/STAT pathway, and a summary of its preclinical and clinical findings. Detailed experimental protocols and visual diagrams are included to provide a thorough resource for the scientific community.

Introduction to the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route. This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene transcription.[3] The core components of this pathway are JAKs, a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and STATs, a family of transcription factors.[3]

Under normal physiological conditions, the binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation into the nucleus, where they modulate the expression of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway, often through mutations like JAK2V617F, leads to constitutive activation and is a hallmark of many myeloproliferative neoplasms.[1]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of JAK2.[2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of JAK2, which includes the constitutively active JAK2V617F mutant form.[1] This blockade prevents the autophosphorylation and activation of JAK2, thereby inhibiting the subsequent phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[2][4] The inhibition of this signaling cascade ultimately leads to the induction of apoptosis in tumor cells.[1]

Kinase Selectivity

Ilginatinib demonstrates significant selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects. This selectivity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | ~46 |

| JAK3 | 39 | ~54 |

| TYK2 | 22 | ~31 |

| Data sourced from MedChemExpress and Selleck Chemicals.[2][5] |

Preclinical and Clinical Data

In Vitro and In Vivo Preclinical Studies

Preclinical studies have demonstrated the potent anti-proliferative activity of ilginatinib in cell lines harboring the JAK2V617F mutation.[2] In a murine model of myelofibrosis driven by the JAK2V617F mutation, ilginatinib treatment led to a reduction in splenomegaly and improved survival.[6] Furthermore, ilginatinib has been shown to suppress the formation of colony-forming units (CFU) from bone marrow mononuclear cells derived from patients with myelodysplastic syndrome (MDS).[2]

Clinical Trial Data

A Phase I/II clinical trial (NCT01423851) was conducted to evaluate the safety, tolerability, and efficacy of ilginatinib in patients with myelofibrosis.[7] The Phase I dose-escalation portion of the study included 48 patients, 48% of whom had prior treatment with a JAK inhibitor.[2]

Table 2: Efficacy Results from the Phase I Portion of the NCT01423851 Trial

| Efficacy Endpoint | Result |

| ≥50% reduction in palpable spleen size | Achieved in 56% of patients |

| ≥50% reduction in palpable spleen size (prior JAKi treatment) | Achieved in 47% of patients |

| Improvement in bone marrow fibrosis grade (after 3 cycles) | Observed in 37% of evaluable patients (11/30) |

| Data sourced from Verstovsek et al. (2016).[2] |

The most common drug-related hematologic adverse events were thrombocytopenia and anemia, while the most frequent non-hematologic adverse events were dizziness and nausea.[2] Based on these findings, a dose of 300 mg once daily was selected for the Phase II portion of the study.[2]

A subsequent Phase 2b, open-label, randomized, controlled study (NCT04854096) is currently underway to further assess the efficacy and safety of ilginatinib compared to the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[8]

Signaling Pathway and Experimental Workflow Diagrams

The JAK/STAT Signaling Pathway and the Role of Ilginatinib

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention for this compound.

Caption: The JAK/STAT signaling cascade and ilginatinib's inhibitory action.

Experimental Workflow: In Vitro JAK2 Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of ilginatinib against JAK2 using a fluorescence resonance energy transfer (FRET)-based assay.

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Detailed Experimental Protocols

In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay.[5]

Objective: To determine the IC50 value of this compound for the JAK2 kinase.

Materials:

-

This compound

-

Recombinant JAK2 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase Buffer A (5X)

-

DMSO

-

384-well microplates

-

FRET-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X Kinase Buffer A.

-

Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A.

-

Prepare a 3X tracer solution in 1X Kinase Buffer A.

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the ilginatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Inhibition of STAT3 Phosphorylation

This protocol is a general guideline for assessing the inhibition of STAT3 phosphorylation in a cellular context.[1][9]

Objective: To determine the effect of this compound on STAT3 phosphorylation in a JAK2-dependent cell line.

Materials:

-

JAK2-dependent cell line (e.g., HEL 92.1.7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT3 signal to the total STAT3 and β-actin signals.

-

Compare the levels of phosphorylated STAT3 in ilginatinib-treated cells to the vehicle control.

-

Colony-Forming Unit (CFU) Assay

This protocol is based on general procedures for CFU assays in the context of myelodysplastic syndromes.[3][10]

Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

-

Bone marrow mononuclear cells (BMMCs) from MDS patients

-

This compound

-

MethoCult™ medium (e.g., H4435 Enriched)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Isolate BMMCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with IMDM containing 2% FBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating:

-

Resuspend the BMMCs in IMDM with 2% FBS at the desired concentration.

-

Add the cell suspension and this compound (at various concentrations) or vehicle control to the MethoCult™ medium.

-

Vortex the mixture thoroughly to ensure a homogenous cell suspension.

-

Dispense the cell mixture into 35 mm culture dishes.

-

-

Incubation:

-

Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.

-

-

Colony Scoring:

-

After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.

-

-

Data Analysis:

-

Compare the number of colonies in the ilginatinib-treated dishes to the vehicle control to determine the inhibitory effect on colony formation.

-

Conclusion

This compound is a potent and selective JAK2 inhibitor that demonstrates significant promise in the treatment of myeloproliferative neoplasms by effectively targeting the dysregulated JAK/STAT signaling pathway. Its high selectivity for JAK2 may offer a favorable safety profile compared to less selective JAK inhibitors. The preclinical and early clinical data are encouraging, showing meaningful clinical activity in patients with myelofibrosis, including those previously treated with other JAK inhibitors. The ongoing Phase 2b clinical trial will provide further insights into the efficacy and safety of ilginatinib in this patient population. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the molecular mechanisms and therapeutic potential of ilginatinib and other JAK inhibitors.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 9. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Methodological & Application

Ilginatinib Hydrochloride: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK2 signaling pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF).[4] this compound targets the constitutively active JAK2 V617F mutation, which is prevalent in a majority of patients with MPNs.[3] Preclinical in vivo studies have demonstrated the efficacy of Ilginatinib in various mouse models of MPN, leading to its investigation in clinical trials for the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia.[1] This document provides detailed in vivo experimental protocols for evaluating the efficacy, pharmacokinetics, and toxicology of this compound, based on published preclinical data.

Mechanism of Action: JAK2-STAT Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK2.[5] In normal cellular signaling, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, resulting in uncontrolled cell growth and the clinical manifestations of the disease. This compound selectively inhibits this aberrant JAK2 activity, thereby blocking the downstream signaling cascade.

Caption: JAK2-STAT Signaling Pathway and the inhibitory action of Ilginatinib.

In Vivo Efficacy Evaluation

Ba/F3-JAK2V617F Cell-Inoculated Mouse Model

This model provides a rapid assessment of the in vivo efficacy of Ilginatinib against cells expressing the constitutively active JAK2 V617F mutation.

2.1.1. Experimental Protocol

Caption: Workflow for the Ba/F3-JAK2V617F xenograft model.

Methodology:

-

Cell Culture: Maintain Ba/F3 cells expressing the human JAK2 V617F mutation in appropriate culture medium supplemented with growth factors.

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice), typically 6-8 weeks old. Allow for a minimum of one week of acclimatization.

-

Cell Inoculation: Harvest Ba/F3-JAK2V617F cells during the logarithmic growth phase. Prepare a single-cell suspension in a sterile, buffered solution (e.g., PBS). Intravenously inject approximately 1 x 10^6 cells per mouse.

-

Drug Formulation and Administration: Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose. Administer this compound orally (p.o.) via gavage, typically twice daily.

-

Dosing Regimen: Administer a range of doses (e.g., 12.5, 25, 50, 100 mg/kg) to different cohorts of mice. A vehicle control group should be included.

-

Efficacy Assessment:

-

Survival: Monitor the mice daily for signs of morbidity and mortality. Record survival data to generate Kaplan-Meier survival curves.

-

Splenomegaly: At the end of the study or upon euthanasia, carefully excise and weigh the spleens.

-

2.1.2. Efficacy Data

| Dose (mg/kg, p.o., b.i.d.) | Outcome | Result |

| 12.5 | Survival | Statistically significant prolongation of survival compared to vehicle. |

| 25 | Survival | Statistically significant prolongation of survival compared to vehicle. |

| 50 | Survival | Statistically significant prolongation of survival compared to vehicle. |

| 100 | Survival | All mice were still alive on day 25, while all vehicle-treated mice had died by day 19. |

| 1.5 | Spleen Weight | Significant reduction in splenomegaly compared to vehicle. |

| 50 | Spleen Weight | Spleen weight and appearance were similar to those of uninoculated control mice. |

Data summarized from preclinical studies.

JAK2V617F Transgenic Mouse Model

This model more closely recapitulates the chronic nature of myeloproliferative neoplasms.

2.2.1. Experimental Protocol

Caption: Workflow for the JAK2V617F transgenic mouse model study.

Methodology:

-

Animal Model: Employ transgenic mice expressing the JAK2 V617F mutation.[6][7] Age- and sex-matched wild-type littermates can be used as controls.

-

Drug Administration: Administer this compound orally, typically twice daily on weekdays.

-

Dosing Regimen: Treat cohorts of mice with different doses of Ilginatinib (e.g., 25 and 50 mg/kg) and a vehicle control.

-

Efficacy Assessment:

-

Hematological Parameters: Collect peripheral blood samples at regular intervals to monitor red blood cell counts, white blood cell counts, and platelet counts.

-

Splenomegaly and Hepatomegaly: Monitor for the development of enlarged spleens and livers. At the study endpoint, excise and weigh these organs.

-

Histopathology: Perform histological analysis of the spleen and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.

-

Nutritional Status: Monitor body weight and serum total cholesterol levels as indicators of overall health.

-

Survival: Record long-term survival data.

-

2.2.2. Efficacy Data

| Dose (mg/kg, p.o., b.i.d.) | Outcome | Result |

| 25 | Leukocytosis, Hepatosplenomegaly, Extramedullary Hematopoiesis | Significant reduction. |

| 50 | Leukocytosis, Hepatosplenomegaly, Extramedullary Hematopoiesis | Significant reduction. |

| 50 | Nutritional Status | Improvement in body weight and total cholesterol. |

| 50 | Survival | Statistically significant prolongation of survival over a 24-week study. |

Data summarized from preclinical studies.[8]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

3.1. Experimental Protocol

Methodology:

-

Animal Models: Conduct studies in at least two species, typically rats and mice.

-

Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Ilginatinib.

-

Pharmacokinetic Parameters: Calculate key PK parameters including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (%F)

-

3.2. Expected Pharmacokinetic Profile

Based on data from other JAK2 inhibitors and early clinical data for Ilginatinib, the following profile can be anticipated:

| Parameter | Expected Value | Reference |

| Tmax | 1-2 hours | [9] |

| Metabolism | Primarily hepatic (e.g., via CYP enzymes) | [8] |

| Excretion | Primarily in feces | [8] |

Note: Specific preclinical PK data for Ilginatinib is not publicly available. The table is based on the general characteristics of similar compounds and early clinical findings.

Toxicology Studies

Toxicology studies are crucial for identifying potential adverse effects and determining the safety profile of this compound.

4.1. Experimental Protocol

Methodology:

-

Maximum Tolerated Dose (MTD) Study:

-

Administer single, escalating doses of Ilginatinib to small groups of animals.

-

Monitor for clinical signs of toxicity, body weight changes, and mortality.

-

The MTD is defined as the highest dose that does not cause unacceptable toxicity.[10]

-

-

Repeated-Dose Toxicology Study:

-

Administer Ilginatinib daily for a specified duration (e.g., 28 days) at doses up to the MTD.

-

Monitor clinical signs, body weight, food and water consumption.

-

Perform comprehensive hematology and clinical chemistry analysis.

-

Conduct gross necropsy and histopathological examination of major organs.

-

4.2. Potential Toxicities

Based on the mechanism of action of JAK2 inhibitors, the following potential toxicities should be monitored:

| Organ System | Potential Adverse Effect | Rationale |

| Hematologic | Anemia, Thrombocytopenia, Neutropenia | Inhibition of JAK2-mediated hematopoiesis. |

| Gastrointestinal | Nausea, Diarrhea | Common off-target effect of kinase inhibitors. |

Thrombocytopenia has been identified as a dose-limiting toxicity for other JAK2 inhibitors like ruxolitinib.[4]

Conclusion

The in vivo experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound. The Ba/F3-JAK2V617F cell-inoculated model offers a rapid assessment of efficacy, while the JAK2V617F transgenic mouse model allows for the study of long-term effects in a more disease-relevant context. Pharmacokinetic and toxicology studies are essential for characterizing the ADME and safety profile of the compound. The promising preclinical data for this compound, demonstrating its ability to prolong survival and ameliorate disease phenotypes in mouse models of myeloproliferative neoplasms, has supported its advancement into clinical development.

References

- 1. NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission [prnewswire.com]

- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 3. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]

- 4. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

Application Notes: Cell-Based Assays with Ilginatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib hydrochloride (also known as NS-018) is a potent and selective, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] It demonstrates significant selectivity for JAK2 over other JAK-family kinases like JAK1, JAK3, and TYK2.[1][4] The primary molecular target of Ilginatinib is the JAK2/STAT signaling pathway, which is a crucial regulator of hematopoiesis and immune responses.[5] Dysregulation of this pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][5] Ilginatinib has shown efficacy in preclinical models by inhibiting the proliferation of cells with constitutively activated JAK2 and suppressing the downstream signaling cascade.[2][4]

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using common cell-based assays, including the assessment of cell viability, apoptosis induction, and target engagement through western blot analysis of protein phosphorylation.

Mechanism of Action & Signaling Pathway

Ilginatinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. This pathway is typically activated by cytokines and growth factors binding to their corresponding receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[6]

Ilginatinib, as an ATP-competitive inhibitor, specifically targets JAK2, preventing the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby inhibiting aberrant cell growth.[2][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various kinases and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[7][8]

| Target | IC50 Value | Assay Type | Reference |

| JAK2 | 0.72 nM | Enzymatic | [1][4] |

| JAK1 | 33 nM | Enzymatic | [1][4] |

| JAK3 | 39 nM | Enzymatic | [1][4] |

| TYK2 | 22 nM | Enzymatic | [1][4] |

| JAK2V617F or MPLW515L mutant cells | 11 - 120 nM | Cell-based | [4] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for conducting cell-based assays with this compound.

Cell Viability Assay Protocol (MTS/CCK-8)

This protocol determines the effect of Ilginatinib on cell proliferation and viability.

Materials:

-

Target hematopoietic cell line (e.g., SET-2, HEL)

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom cell culture plates

-

This compound, dissolved in DMSO

-

CellTiter 96 AQueous One Solution (Promega) or Cell Counting Kit-8 (CCK-8)

-

Multichannel pipette

-

Microplate reader (490 nm for MTS, 450 nm for CCK-8)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach and resume growth.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest Ilginatinib dose, typically <0.1%).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared Ilginatinib dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[10][11]

-

Viability Assessment: Add 20 µL (for MTS) or 10 µL (for CCK-8) of the viability reagent to each well.[12]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the logarithm of Ilginatinib concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay Protocol (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Ilginatinib using flow cytometry.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[13]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treatment: Treat cells with Ilginatinib at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:

Western Blot Analysis of STAT Phosphorylation

This protocol assesses target engagement by measuring the phosphorylation status of STAT3 or STAT5.

Materials:

-

Target cell line

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[15]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBS-T is recommended for phospho-proteins)[15][16]

-

Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-STAT5 (Tyr694), anti-total STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Blot imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Ilginatinib (e.g., at IC50 concentration) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include an untreated or vehicle-treated control.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer.[15]

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3) to normalize the phosphorylation signal.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. Malignant JAK-signaling: at the interface of inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]